N-[2-(4-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-[2-(4-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that features a unique combination of a pyridyl group and a furochromenyl moiety
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(2-pyridin-4-ylethyl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C23H22N2O4/c1-13-12-28-21-15(3)22-18(10-17(13)21)14(2)19(23(27)29-22)11-20(26)25-9-6-16-4-7-24-8-5-16/h4-5,7-8,10,12H,6,9,11H2,1-3H3,(H,25,26) |
InChI Key |
RINQBCYYIPZTLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=NC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromenyl core, followed by the introduction of the pyridyl group through a series of substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridyl and furochromenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
N-[2-(4-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(4-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. The pyridyl group can engage in hydrogen bonding and π-π interactions, while the furochromenyl moiety can participate in various electronic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: Unique due to its specific combination of functional groups.
Indole Derivatives: Share some structural similarities but differ in their biological activities and applications.
Furochromenyl Compounds: Similar core structure but lack the pyridyl group, leading to different chemical and biological properties.
Biological Activity
N-[2-(4-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound notable for its potential biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
Molecular Formula: C30H28N2O4
Molecular Weight: 480.6 g/mol
IUPAC Name: this compound
The compound features a pyridine moiety linked to a furochromen core with an acetamide substitution, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furochromen Core: Initial synthesis involves creating the furochromen backbone through cyclization reactions.
- Pyridine Attachment: The 4-pyridyl ethyl group is introduced via nucleophilic substitution.
- Acetamide Group Incorporation: The final step involves acylation to introduce the acetamide functionality.
Biological Activity
Research indicates that this compound exhibits significant biological activity due to its unique structural features. Key areas of investigation include:
Antimicrobial Activity
Studies have shown that derivatives similar to this compound possess antimicrobial properties. For instance, compounds with furochromen structures have been tested against various microorganisms with promising results in inhibiting growth .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using assays like DPPH radical scavenging. Results suggest that it can effectively neutralize free radicals, indicating potential applications in oxidative stress-related conditions .
Interaction with Biological Macromolecules
Research highlights the interactions of this compound with enzymes and receptors. Its ability to modulate enzyme activity could lead to various pharmacological effects. Ongoing studies aim to elucidate the specific mechanisms of action .
Case Studies and Research Findings
- Antitumor Activity: A study demonstrated that compounds structurally related to this molecule exhibited enhanced antitumor activity when tested against cancer cell lines. The presence of the pyridine ring was noted as a significant factor in enhancing efficacy .
- Molecular Docking Studies: Computational studies have explored the binding affinity of this compound to specific targets such as phosphodiesterases and cyclooxygenases (COX). These studies suggest that structural modifications could optimize its therapeutic potential .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 480.6 g/mol | Varies (typically lower) |
| Antimicrobial Activity | Significant inhibition observed | Varies widely |
| Antioxidant Activity | High DPPH scavenging ability | Moderate to high |
| Antitumor Potential | Enhanced activity against specific cancer cell lines | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
